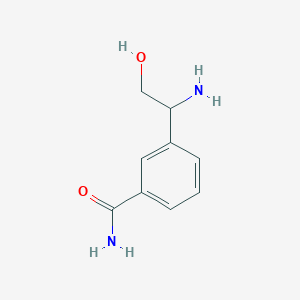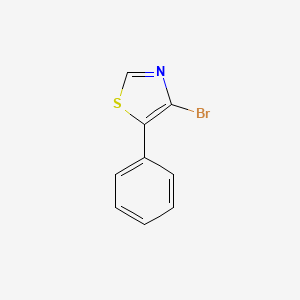
4-Bromo-5-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-phenylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a phenyl group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiazole typically involves the reaction of 4-bromoacetophenone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxidized thiazole derivatives.
Applications De Recherche Scientifique
4-Bromo-5-phenylthiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-phenylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to various biological effects, including cytotoxicity in cancer cells and antimicrobial activity .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-phenylthiazole
- 5-Bromo-2-phenylthiazole
- 4-Chloro-5-phenylthiazole
Comparison: 4-Bromo-5-phenylthiazole is unique due to the specific positioning of the bromine and phenyl groups, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards biological targets .
Propriétés
Formule moléculaire |
C9H6BrNS |
|---|---|
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
4-bromo-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
JYYNRMYJOLQVTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


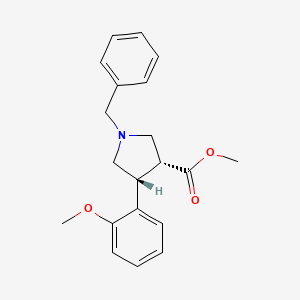
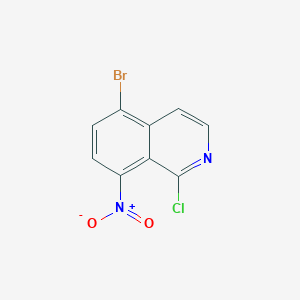
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
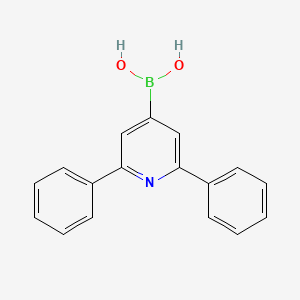
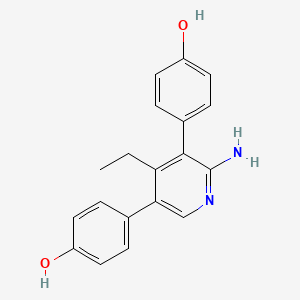
![tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)
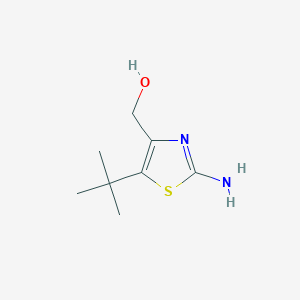



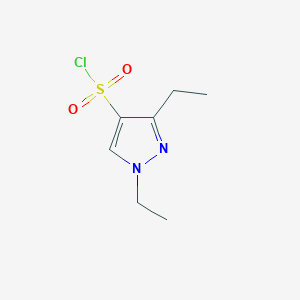
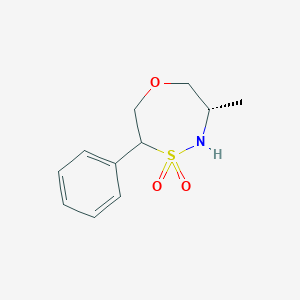
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
